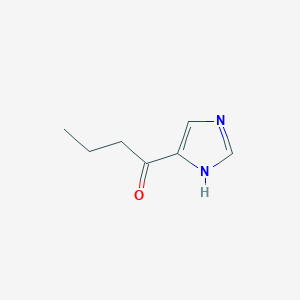

1-(1H-Imidazol-4-yl)butan-1-one

Description

1-(1H-Imidazol-4-yl)butan-1-one is a ketone-containing imidazole derivative characterized by a four-carbon chain terminating in a carbonyl group attached to the 4-position of the imidazole ring. This compound is of interest in medicinal and materials chemistry due to the imidazole moiety’s versatility in hydrogen bonding and coordination chemistry . The ketone group enhances its reactivity, enabling participation in nucleophilic additions and condensations, while the imidazole ring contributes to its solubility in polar solvents and ability to form supramolecular networks via weak interactions (e.g., C–H⋯N hydrogen bonds) .

Properties

CAS No. |

304457-79-2 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

1-(1H-imidazol-5-yl)butan-1-one |

InChI |

InChI=1S/C7H10N2O/c1-2-3-7(10)6-4-8-5-9-6/h4-5H,2-3H2,1H3,(H,8,9) |

InChI Key |

QIZOKBZNKXMXJK-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)C1=CN=CN1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varying Substituents

The following table summarizes key structural analogues and their properties:

Key Comparative Analysis

Reactivity :

- The ketone group in 1-(1H-Imidazol-4-yl)butan-1-one enables nucleophilic additions (e.g., with amines or hydrazines), contrasting with hydroxyl-terminated analogues like 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol, which require activation for further reactions .

- Aromatic imines (e.g., Cl/Br-substituted methanimines) exhibit reduced electrophilicity compared to the ketone, favoring stable crystalline networks over covalent modifications .

- Crystallographic Behavior: Halogen-substituted imines (Cl, Br) form isomorphous crystals with minor unit-cell variations (Δa ≈ 0.1 Å), demonstrating weak interactions (C–H⋯X) dominate packing over covalent modifications . In contrast, 4-(1H-Imidazol-1-yl)benzaldehyde adopts a monoclinic lattice with stronger O–H⋯N hydrogen bonds, highlighting the carbonyl group’s role in directing crystal packing .

Electronic and Steric Effects :

- Piperazine-thiophene hybrids (e.g., 1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) exhibit altered electronic profiles, as evidenced by shifted NMR signals (δ 7.3–7.8 ppm for thiophene vs. δ 6.8–7.2 ppm for simple aryl groups) .

- Trityl-protected derivatives (e.g., 4-(1-Trityl-1H-imidazol-4-yl)butan-1-ol) show reduced solubility in polar solvents due to the bulky trityl group, unlike the more polar ketone analogue .

Preparation Methods

Reaction Mechanism and Catalytic Systems

The Ullmann reaction, a copper-catalyzed aryl halide coupling, has been adapted for synthesizing imidazole derivatives. In a representative example, p-bromoanisole reacts with imidazole under CuO or CuI catalysis (5–10 mol%) in polar aprotic solvents like N-methylpyrrolidone (NMP) at 110–140°C for 6–15 hours. This method achieves yields of 48–53% for intermediates such as 1-(4-methoxyphenyl)-1H-imidazole. Translating this to 1-(1H-imidazol-4-yl)butan-1-one would require substituting p-bromoanisole with a brominated ketone precursor, such as 4-bromobutan-1-one.

Optimization of Reaction Parameters

-

Solvent Selection : NMP enhances reaction efficiency due to its high boiling point and ability to stabilize copper intermediates.

-

Base Influence : Alkaline conditions (e.g., K₂CO₃ or Cs₂CO₃) deprotonate imidazole, increasing nucleophilicity for the coupling step.

-

Temperature : Elevated temperatures (120–140°C) accelerate the reaction but may risk ketone decomposition.

Workup and Purification

Post-reaction workup involves extraction with ethyl acetate, washing with NaOH (8–10%) to remove copper residues, and recrystallization with methyl tert-butyl ether. For 1-(1H-imidazol-4-yl)butan-1-one, analogous steps would mitigate impurities, though ketone stability during recrystallization must be verified.

Nucleophilic Substitution Strategies

Halo-Ketone Precursors

Nucleophilic displacement of α- or γ-halo ketones by imidazole presents a direct route. For example, reacting 4-chlorobutan-1-one with imidazole in DMF at reflux could yield the target compound. However, halo ketones are prone to elimination, necessitating mild conditions.

Solvent-Free Approaches

A solvent-free method for imidazole derivatives, as demonstrated in the synthesis of imidazol-1-yl-acetic acid hydrochloride, involves grinding imidazole with tert-butyl chloroacetate and K₂CO₃. Adapting this to 1-(1H-imidazol-4-yl)butan-1-one might involve mechanochemical activation of imidazole with bromobutanone, though yields remain speculative.

Acylation and Friedel-Crafts Pathways

Acylation of Imidazole

Imidazole can undergo acylation at the N1 position, but directing the ketone to the C4 carbon requires regioselective control. Using butanoyl chloride with Lewis acids (e.g., AlCl₃) in dichloromethane may facilitate C4 acylation, though competing N-acylation must be suppressed.

Friedel-Crafts Limitations

Friedel-Crafts acylation is less feasible due to imidazole’s moderate aromaticity. However, electron-donating substituents or directing groups could enhance reactivity. For instance, pre-functionalizing imidazole with a methyl group at C2 might direct acylation to C4.

Comparative Analysis of Synthetic Routes

*Theoretical estimates based on analogous reactions.

Challenges and Mitigation Strategies

Copper Residue Contamination

Copper catalysts in Ullmann reactions often leave traces in the product, affecting color and stability. Washing with NaOH (8–10%) and recrystallization with methyl tert-butyl ether effectively reduce copper levels.

Ketone Stability

The butan-1-one group is susceptible to oxidation and enolization. Conducting reactions under inert atmospheres (N₂ or Ar) and avoiding strong bases during workup preserves ketone integrity.

Emerging Methodologies

Transition Metal Catalysis

Palladium or nickel catalysts could enable Suzuki-Miyaura couplings between imidazole boronic esters and bromoketones. While unexplored for this compound, such methods offer potential for higher regioselectivity.

Biocatalytic Approaches

Enzymatic acylation using lipases or acyltransferases represents an eco-friendly alternative. For example, Candida antarctica lipase B has been used to acylate imidazoles in non-aqueous media, though applicability to ketones remains untested.

Q & A

Q. What are the optimal synthetic routes for 1-(1H-Imidazol-4-yl)butan-1-one, and how can reaction conditions be optimized for purity and yield?

The synthesis of imidazole-containing ketones like 1-(1H-Imidazol-4-yl)butan-1-one often involves Friedel-Crafts acylation or cyclization strategies. For example, analogous compounds (e.g., 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one) are synthesized via acid-catalyzed reactions between imidazole derivatives and ketone precursors under reflux conditions . Key parameters include:

- Catalyst selection : Strong acids (e.g., H₂SO₄, HCl) promote electrophilic substitution on the imidazole ring.

- Temperature control : Reflux (70–100°C) ensures sufficient activation energy for cyclization.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) is critical for isolating the product from byproducts like unreacted imidazole or oligomers.

Q. Which spectroscopic and crystallographic methods are most reliable for structural confirmation of 1-(1H-Imidazol-4-yl)butan-1-one?

- NMR Spectroscopy : ¹H and ¹³C NMR can resolve the imidazole ring protons (δ 7.5–8.5 ppm) and ketone carbonyl signals (δ 190–210 ppm). For example, 4-(4-(1H-Imidazol-4-yl)phenyl)-1H-imidazole was characterized using 2D NMR (COSY, HSQC) to confirm regioselectivity .

- X-ray Crystallography : Crystallographic data (e.g., unit cell parameters, hydrogen bonding networks) provide unambiguous confirmation. The structure of 1-(1H-imidazol-1-yl)-4,4-diphenylbutan-2-one was resolved via single-crystal X-ray diffraction (CCDC 3TG) .

Advanced Research Questions

Q. How do structural modifications to the imidazole ring or ketone chain influence the compound’s biological activity?

- Imidazole Substitution : Alkyl or aryl groups at the N1 position (e.g., 1-ethyl or benzyl derivatives) alter steric and electronic properties, impacting receptor binding. For instance, 1-(4-benzylpiperidin-1-yl)butan-1-one showed preferential dopamine/norepinephrine release due to its extended hydrophobic side chain .

- Ketone Functionalization : Introducing electron-withdrawing groups (e.g., halogens) enhances electrophilicity, potentially increasing reactivity in nucleophilic addition reactions .

Q. What mechanistic pathways explain the compound’s interaction with neurotransmitter systems, and how can these be validated experimentally?

- Mechanistic Hypotheses : The ketone group may act as a hydrogen-bond acceptor, while the imidazole ring facilitates π-π stacking with aromatic residues in monoamine transporters.

- Validation Methods :

- Molecular Docking : Simulate interactions with dopamine transporter (DAT) or serotonin receptor (5-HT₃) models.

- In Vitro Assays : Radioligand binding studies (e.g., using [³H]dopamine) quantify affinity and selectivity. Analogous compounds (e.g., 1-(1-ethyl-1H-indol-5-yl)butan-1-one) showed activity in neurotransmitter release assays .

Q. How can researchers resolve contradictions in reported biological activity data for this compound class?

- Source Analysis : Cross-reference studies using standardized assays (e.g., OECD guidelines for cytotoxicity). For example, discrepancies in IC₅₀ values may arise from varying cell lines (HEK293 vs. SH-SY5Y).

- Structural Verification : Confirm compound purity via HPLC (>95%) and LC-MS to rule out degradation products. A study on 4-(4-chlorophenyl)-1-(1H-imidazol-1-yl)butan-2-ol highlighted impurities as a source of variability .

Methodological Tables

Q. Table 1: Key Synthetic Parameters for 1-(1H-Imidazol-4-yl)butan-1-one Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.